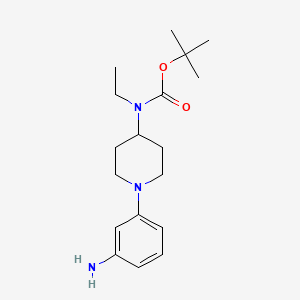
tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminophenyl)piperidin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: It may be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological targets, while the piperidinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A related compound with a similar piperidinyl structure.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Another related compound with a piperazine ring.
Uniqueness: tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate is unique due to the presence of both the aminophenyl and piperidinyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)piperidin-4-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H29N3O2/c1-5-21(17(22)23-18(2,3)4)15-9-11-20(12-10-15)16-8-6-7-14(19)13-16/h6-8,13,15H,5,9-12,19H2,1-4H3 |
InChI Key |
HAZGLCHCWOZADF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(CC1)C2=CC=CC(=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















